[1-(dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid
Description
The compound [1-(dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid (CAS: 917900-37-9) is a pyrazole-based boronic acid derivative with a molecular formula of C₆H₉BF₃N₃O₄S and a molecular weight of 287.02 g/mol . Key structural features include:
- A dimethylsulfamoyl group (-SO₂N(CH₃)₂) at the 1-position of the pyrazole ring, which is a strong electron-withdrawing substituent.
- A trifluoromethyl group (-CF₃) at the 3-position, contributing to lipophilicity and metabolic stability.
- A boronic acid (-B(OH)₂) moiety at the 4-position, enabling participation in Suzuki-Miyaura cross-coupling reactions for drug discovery and materials science .
This compound is typically supplied with a purity ≥97% and requires storage under inert conditions (2–8°C) due to the reactivity of the boronic acid group . Its primary applications include use as a building block in pharmaceuticals, agrochemicals, and organic synthesis.
Properties
IUPAC Name |
[1-(dimethylsulfamoyl)-3-(trifluoromethyl)pyrazol-4-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BF3N3O4S/c1-12(2)18(16,17)13-3-4(7(14)15)5(11-13)6(8,9)10/h3,14-15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFGHRKQZUKABG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1C(F)(F)F)S(=O)(=O)N(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BF3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with dimethylsulfamoyl chloride in the presence of a base to form the desired sulfonamide. This intermediate is then subjected to borylation using a boronic acid reagent under Suzuki-Miyaura coupling conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
[1-(dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction is widely used for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates under specific conditions.
Substitution: The trifluoromethyl and dimethylsulfamoyl groups can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products
The major products formed from these reactions include biaryl compounds, boronic esters, and various substituted pyrazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, [1-(dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid is used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules. Its unique structure allows for the formation of diverse biaryl compounds, which are important in the development of pharmaceuticals and agrochemicals .
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates, while the boronic acid moiety can interact with biological targets such as enzymes and receptors .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it valuable in the production of high-performance materials .
Mechanism of Action
The mechanism of action of [1-(dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The trifluoromethyl group enhances the compound’s lipophilicity and ability to penetrate biological membranes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities but differ in substituents, influencing their physicochemical properties and reactivity:
Research and Industrial Relevance
- Drug Discovery : Pyrazole-boronic acids are critical intermediates in synthesizing kinase inhibitors and antiviral agents. For example, the dimethylsulfamoyl derivative’s electron-deficient nature may suit targeting ATP-binding pockets in kinases .
- Material Science : Boronic acids are employed in covalent organic frameworks (COFs), where substituent choice impacts framework stability and porosity .
Biological Activity
[1-(dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid, with the CAS number 917900-37-9, is a boronic acid derivative characterized by a unique structure that includes a pyrazole ring, a dimethylsulfamoyl group, and a trifluoromethyl substituent. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is , and its IUPAC name is (1-(n,n-dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid. The structure can be represented as follows:
- Chemical Structure :
This arrangement of functional groups suggests significant chemical reactivity, which may translate into various biological activities.
Biological Activity Overview
Research into boronic acids has revealed their involvement in numerous biological processes. The specific biological activity of this compound is still under investigation, but several potential mechanisms and areas of activity have been identified:
- Enzyme Inhibition : Boronic acids are known to act as inhibitors for various enzymes, particularly proteases and kinases. This compound may exhibit similar inhibitory properties, which could be explored for therapeutic applications.
- Anticancer Activity : Compounds with similar structures have shown promise in cancer treatment. The presence of the trifluoromethyl group may enhance the compound's potency against cancer cells by affecting its interaction with biological targets.
- Antimicrobial Properties : Boronic acids often display antibacterial and antifungal activities. Investigations into the antimicrobial potential of this compound could provide insights into its utility in treating infections.
Anticancer Research
Research into pyrazole derivatives has shown that they can inhibit key signaling pathways involved in cancer progression. For instance, pyrazole compounds have been reported to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. The unique structure of this compound may allow it to target similar pathways, warranting further investigation into its anticancer properties .
Antimicrobial Activity
Preliminary studies suggest that boronic acids can disrupt bacterial cell wall synthesis and interfere with metabolic pathways. Given this context, exploring the antimicrobial efficacy of this compound could reveal valuable applications in treating resistant bacterial strains .
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Bromo-1H-pyrazole | Contains bromine instead of dimethylsulfamoyl group | Used primarily in Suzuki coupling reactions |
| 4-Pyridylboronic Acid | Boronic acid attached to a pyridine ring | Exhibits different biological activity profiles |
| 5-Fluoro-1H-pyrazole | Fluorine substitution on the pyrazole ring | Known for enhanced bioactivity against cancer cells |
| 2-Amino-N-(pyrazolyl)boronic Acid | Amino group addition on pyrazole | Potentially more soluble in biological systems |
This table illustrates how variations in functional groups can influence both chemical reactivity and biological activity, underscoring the uniqueness of this compound within this class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
